Haloperidol decanoate

Descripción general

Descripción

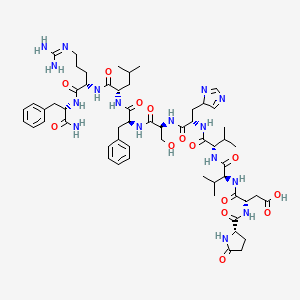

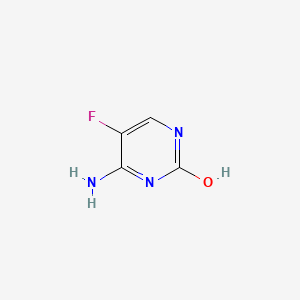

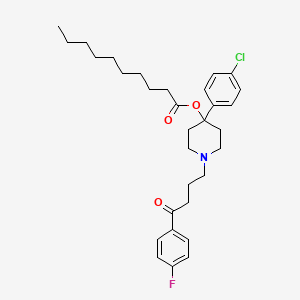

Haloperidol decanoate is the decanoate ester of haloperidol, a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic effects . It competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, leading to anti-delusionary and anti-hallucinogenic effects .

Synthesis Analysis

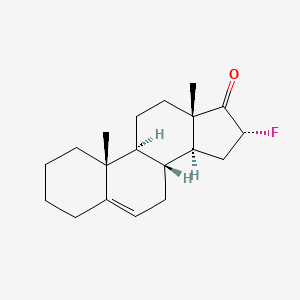

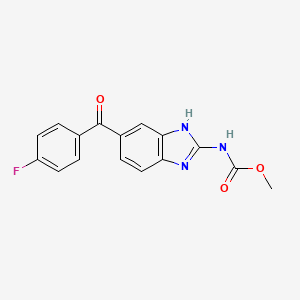

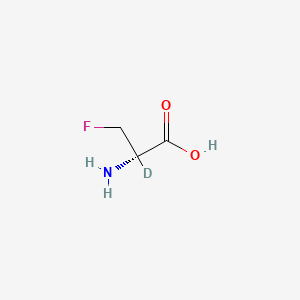

Haloperidol derivatives with a piperidine scaffold decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . In probing enhancement of the transdermal delivery of the anti-psychotic drug haloperidol, five prodrugs (ethanoate, propanoate, butanoate, octanoate, and decanoate) were synthesized .Molecular Structure Analysis

The molecular formula of Haloperidol decanoate is C31H41ClFNO3 . The IUPAC name is [4- (4-chlorophenyl)-1- [4- (4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate .Chemical Reactions Analysis

Haloperidol derivatives were screened for vasodilatory activity on isolated thoracic aorta rings from rats, and their quantitative structure–activity relationships (QSAR) were examined . Haloperidol decanoate undergoes hydrolysis by plasma and/or tissue esterases to form haloperidol and decanoic acid .Physical And Chemical Properties Analysis

Haloperidol decanoate is an organic molecular entity . Its molecular weight is 530.1 g/mol .Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

Haloperidol decanoate: is extensively used in the treatment of schizophrenia. It is administered intramuscularly, providing a steady release of medication over time, which helps maintain stable plasma levels . This is particularly beneficial for patients who have difficulty adhering to oral medication regimens. Clinical trials have demonstrated its efficacy in reducing the symptoms of schizophrenia when given at doses ranging from 50 to 300 mg every four weeks .

Management of Acute Psychosis

In acute psychotic episodes, haloperidol decanoate can be used as a rapid tranquilizer to manage severe symptoms such as delusions, hallucinations, and agitation. The medication’s ability to provide a consistent therapeutic level in the bloodstream makes it a reliable option for controlling acute psychotic symptoms and preventing relapse .

Prevention of Postoperative Delirium

Research has indicated that haloperidol decanoate may be effective in preventing postoperative delirium, particularly in elderly patients . Its perioperative application could decrease the occurrence of delirium without obvious side effects, and higher doses may have a greater positive effect .

Research Tool in Pharmacokinetic Studies

Haloperidol decanoate: serves as an important research tool in pharmacokinetic studies. Its predictable absorption and metabolism characteristics make it an ideal candidate for studying the pharmacokinetics of long-acting injectable antipsychotics . These studies help in understanding the drug’s behavior in the body, which is essential for optimizing dosing regimens.

Mecanismo De Acción

Target of Action

Haloperidol decanoate primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are particularly located within the mesolimbic and mesocortical systems of the brain . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement.

Mode of Action

Haloperidol decanoate exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, haloperidol decanoate inhibits the overactivity of dopamine, which is thought to be involved in the pathophysiology of schizophrenia .

Biochemical Pathways

The biochemical pathways affected by haloperidol decanoate primarily involve the dopaminergic system within the limbic system of the brain . Overactivity of this system is associated with psychotic symptoms and states, such as schizophrenia . By antagonizing the dopamine receptor, haloperidol decanoate helps to restore the balance of dopamine activity, thereby alleviating the symptoms of psychosis .

Pharmacokinetics

Haloperidol decanoate is a long-acting form of haloperidol, an antipsychotic . It is administered via intramuscular injection, and its absorption from the injection site is relatively slow . Haloperidol, the active molecule, is detectable in plasma within one hour after dosing, and peak plasma levels are obtained within three to seven days . The elimination half-life of haloperidol decanoate after multiple doses is approximately 21 days . The drug is metabolized in the liver, primarily through glucuronidation and CYP3A4-mediated pathways . About 30% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of haloperidol decanoate’s action primarily involve the reduction of dopamine activity in the brain . This results in the alleviation of the “positive” symptoms of schizophrenia, including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation . The drug can also cause movement disorders induced by dopamine-blockade, such as drug-induced parkinsonism, akathisia, dystonia, and tardive dyskinesia .

Action Environment

The action, efficacy, and stability of haloperidol decanoate can be influenced by various environmental factors. For instance, genetic polymorphism of CYP2D6, which is involved in the metabolism of haloperidol, can lead to inter-patient variability in the pharmacokinetics of the drug and may affect therapeutic response and incidence of adverse effects . Additionally, the rate of absorption and severity of adverse effects can be affected by the injection site and the vehicle medium used for the drug .

Safety and Hazards

Haloperidol decanoate can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is harmful if swallowed and suspected of damaging the unborn child .

Direcciones Futuras

Haloperidol decanoate is a first-generation typical antipsychotic drug that is commonly used worldwide. The medication is considered a typical antipsychotic as it manages the positive symptoms of schizophrenia, including hallucinations and delusions . The initial dose of haloperidol decanoate should not exceed 100 mg regardless of previous antipsychotic dose requirements .

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTXTARXLVFHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224951 | |

| Record name | Haloperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloperidol decanoate | |

CAS RN |

74050-97-8 | |

| Record name | Haloperidol decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol decanoate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

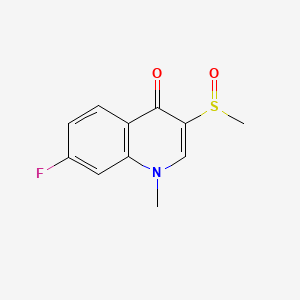

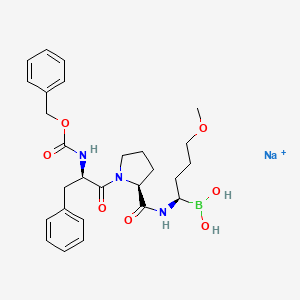

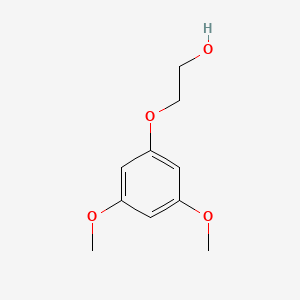

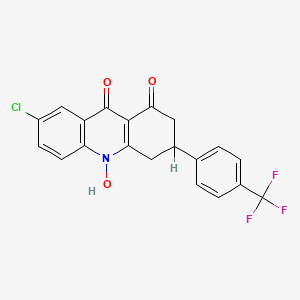

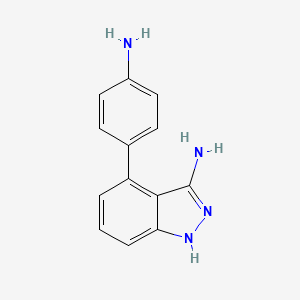

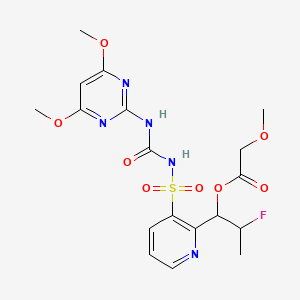

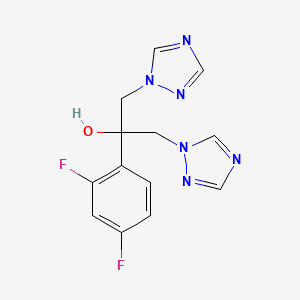

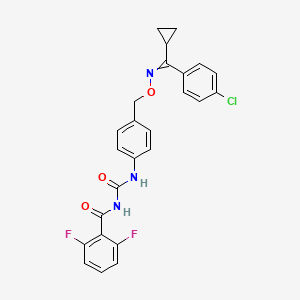

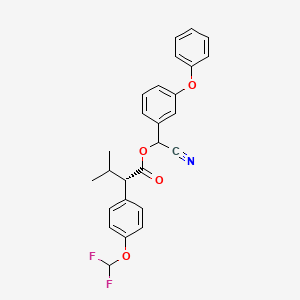

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Haloperidol decanoate?

A: Haloperidol decanoate itself is a prodrug, meaning it is inactive until metabolized in the body. It is hydrolyzed to its active form, haloperidol, which exerts its antipsychotic effects primarily by blocking dopamine D2 receptors in the brain. [, , , ]

Q2: How does dopamine D2 receptor blockade lead to the therapeutic effects seen in schizophrenia?

A: While the exact mechanisms are still being investigated, it is believed that excessive dopamine activity in certain brain regions contributes to the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, haloperidol helps to reduce this excessive dopaminergic activity. [, , , ]

Q3: Does Haloperidol decanoate have any other effects on the dopaminergic system?

A: Research in rats suggests that long-term treatment with Haloperidol decanoate can lead to tolerance to the acute effects of haloperidol on dopamine turnover in the striatum, limbic area, and frontal cortex. []

Q4: What is the pharmacokinetic profile of Haloperidol decanoate?

A: After intramuscular injection, Haloperidol decanoate is slowly released from the injection site, providing a sustained release of haloperidol over several weeks. This sustained release is achieved through the gradual hydrolysis of the decanoate ester, yielding the active haloperidol. [, , , , ]

Q5: How does the route of administration affect the pharmacokinetics of Haloperidol decanoate?

A: Haloperidol decanoate is designed for intramuscular administration only. Oral ingestion of Haloperidol decanoate is not recommended and its bioavailability via this route is unknown. []

Q6: Does the duration of treatment with Haloperidol decanoate affect its pharmacokinetic profile?

A: Research in schizophrenic patients suggests that steady-state plasma levels of haloperidol are typically reached within three months of initiating treatment with Haloperidol decanoate injections administered every four weeks. []

Q7: What is the clinical significance of the relationship between haloperidol plasma concentration and D2 receptor occupancy?

A: Monitoring haloperidol plasma concentrations could potentially serve as a surrogate marker for D2 receptor occupancy, aiding clinicians in optimizing low-dose treatment regimens with Haloperidol decanoate. []

Q8: How does long-term treatment with Haloperidol decanoate compare to oral haloperidol in terms of efficacy?

A: Clinical trials indicate that Haloperidol decanoate, when administered in monthly injections at a dosage equivalent to 9.4 to 15 times the daily oral dose, is at least as effective as oral haloperidol in controlling the symptoms of schizophrenia. []

Q9: What is the evidence for the effectiveness of Haloperidol decanoate in schizophrenia?

A: Numerous clinical trials, including placebo-controlled studies and comparisons with other antipsychotics, have demonstrated the efficacy of Haloperidol decanoate in reducing symptoms and preventing relapse in schizophrenia. [, , , , , , , , , ]

Q10: What are the advantages of using Haloperidol decanoate over oral antipsychotics?

A: A key advantage of Haloperidol decanoate is its long-acting formulation, allowing for monthly injections instead of daily oral administration. This is particularly beneficial for patients who struggle with medication adherence, a common challenge in schizophrenia management. [, , , , ]

Q11: Are there any differences in efficacy between Haloperidol decanoate and other long-acting injectable antipsychotics?

A: Studies comparing Haloperidol decanoate to other depot antipsychotics, such as fluphenazine decanoate, have generally not found significant differences in clinical outcomes, suggesting that the choice of depot medication could be tailored to individual patient needs and preferences. [, , , , , ]

Q12: What is the role of Haloperidol decanoate in the long-term management of schizophrenia?

A: Due to its effectiveness in preventing relapse and the improved adherence associated with long-acting injections, Haloperidol decanoate plays a crucial role in the long-term maintenance therapy of schizophrenia, contributing to reduced hospitalization rates and improved quality of life for patients. [, , , , ]

Q13: What are the potential side effects associated with Haloperidol decanoate?

A: As with all antipsychotic medications, Haloperidol decanoate can cause side effects, with extrapyramidal symptoms (EPS) being among the most common. These can include tremors, muscle stiffness, and restlessness. [, , , , , ]

Q14: How does the incidence of extrapyramidal symptoms with Haloperidol decanoate compare to other antipsychotics?

A: Clinical trials have shown that the incidence of extrapyramidal symptoms with Haloperidol decanoate is generally similar to that observed with other typical antipsychotics, and may be lower than with some first-generation depot antipsychotics. [, , , , ]

Q15: Are there any strategies to minimize the risk of extrapyramidal symptoms with Haloperidol decanoate?

A: Using the lowest effective dose, gradual dose titration, and co-administration of anticholinergic medications can help manage extrapyramidal symptoms. Switching to a different antipsychotic may be necessary in some cases. [, , , ]

Q16: Are there any long-term risks associated with Haloperidol decanoate treatment?

A: Long-term use of Haloperidol decanoate, similar to other typical antipsychotics, has been associated with a risk of developing tardive dyskinesia, a potentially irreversible movement disorder. Regular monitoring for movement disorders is essential during long-term treatment. []

Q17: Are there any specific considerations for the use of Haloperidol decanoate in elderly patients?

A: Elderly patients may be more sensitive to the side effects of antipsychotics, including Haloperidol decanoate. Careful dose adjustments and close monitoring are crucial in this population. []

Q18: What are some areas of ongoing research related to Haloperidol decanoate?

A: Ongoing research focuses on optimizing dosing strategies, exploring the potential of intermittent low-dose treatment, developing new long-acting formulations with improved pharmacokinetic profiles, and identifying biomarkers to personalize treatment and predict treatment response. [, , ]

Q19: What is the potential role of pharmacogenomics in Haloperidol decanoate treatment?

A: Pharmacogenomic research aims to identify genetic variations that influence Haloperidol decanoate metabolism and response, potentially leading to more personalized and effective treatment strategies. []

Q20: Are there any new drug delivery systems being investigated for Haloperidol decanoate?

A: Researchers are exploring novel drug delivery technologies, such as nanoparticles and microspheres, to further improve the pharmacokinetic profile and potentially reduce the dosing frequency of Haloperidol decanoate. [, ]

Q21: What is the impact of Haloperidol decanoate on healthcare resource utilization?

A: Studies suggest that the use of Haloperidol decanoate, by reducing relapse rates and hospitalizations, can lead to significant cost savings for healthcare systems. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.